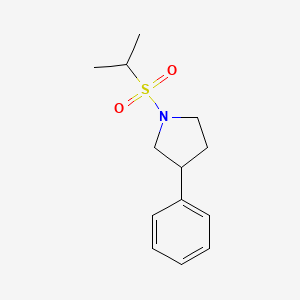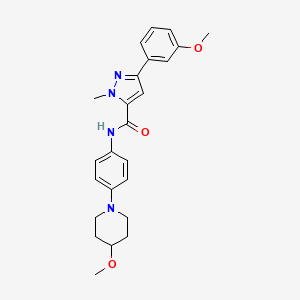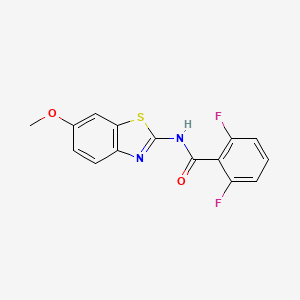
N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide, also known as CTCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTCC belongs to the class of cinnoline derivatives, which have been reported to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is not fully understood. However, it has been proposed that N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide exerts its anti-cancer and anti-inflammatory effects by targeting multiple signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been reported to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells. Moreover, N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines, as well as the expression of adhesion molecules in vitro and in vivo. Additionally, N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is its broad-spectrum anti-cancer and anti-inflammatory activity. N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to inhibit the growth of various cancer cell lines and reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been reported to have low toxicity and good bioavailability. However, one of the limitations of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is its relatively low yield in the synthesis process, which may limit its application in large-scale experiments.
Orientations Futures
There are several future directions for the study of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide. First, further studies are needed to elucidate the mechanism of action of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide, particularly its effects on the NF-κB, MAPK, and PI3K/Akt pathways. Second, the anti-viral activity of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide needs to be further investigated, including its potential application in the treatment of viral infections. Third, the pharmacokinetics and pharmacodynamics of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide need to be studied in more detail, including its absorption, distribution, metabolism, and excretion in vivo. Finally, the potential synergistic effects of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide with other anti-cancer and anti-inflammatory agents need to be explored, in order to develop more effective therapeutic strategies.
Méthodes De Synthèse
The synthesis of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves the condensation of 5-chloro-2-methoxyaniline with 3-(2-bromoethyl)-5,6,7,8-tetrahydrocinnolin-4(1H)-one in the presence of potassium carbonate and copper powder. The reaction is carried out in ethanol at reflux temperature for several hours, and the resulting product is purified by column chromatography. The yield of N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is typically around 50-60%.
Applications De Recherche Scientifique
N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-cancer, and anti-viral properties. In particular, N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, N-(5-Chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to have anti-viral activity against influenza A virus and herpes simplex virus type 1.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-22-15-7-6-11(17)9-13(15)18-16(21)14-8-10-4-2-3-5-12(10)19-20-14/h6-9H,2-5H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEPOWAKZDQNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN=C3CCCCC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

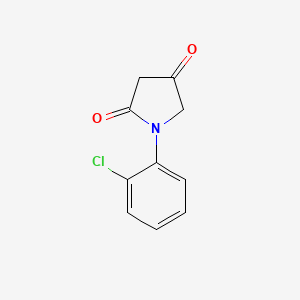
![N-[(4-chlorophenyl)(cyano)methyl]-2-[(5-methylthiophen-2-yl)formamido]acetamide](/img/structure/B2777447.png)
![2-(4-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2777450.png)
![Pyridin-3-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2777451.png)
![1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene](/img/structure/B2777453.png)

![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2777455.png)
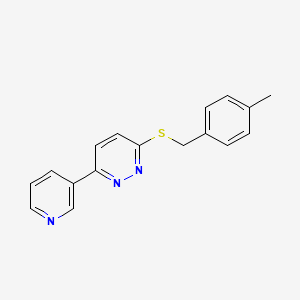
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2777459.png)
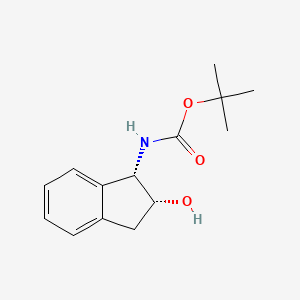
![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2777462.png)
